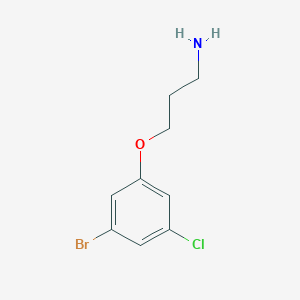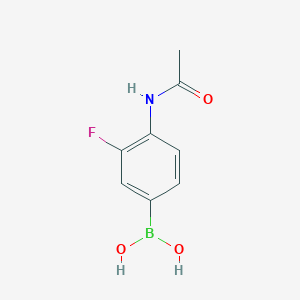
4-Acetamido-3-fluorophenylboronsäure
Übersicht
Beschreibung
4-Acetamido-3-fluorophenylboronic Acid is a chemical compound with the molecular formula C8H9BFNO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular structure of 4-Acetamido-3-fluorophenylboronic Acid consists of an acetamido group (NHCOCH3) and a fluorine atom attached to a phenyl ring, which is further connected to a boronic acid group (B(OH)2) . The InChI code for the compound is 1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) .
Physical and Chemical Properties Analysis
4-Acetamido-3-fluorophenylboronic Acid is a white to yellow solid . It has a molecular weight of 196.97 . The compound should be stored at a temperature of +4°C .
Wissenschaftliche Forschungsanwendungen
Biochemie: Glukose-Sensormaterialien
4-Acetamido-3-fluorophenylboronsäure: wird bei der Entwicklung von Glukose-Sensormaterialien eingesetzt, die für die nicht-invasive Überwachung des Glukosespiegels unerlässlich sind. Diese Materialien sind besonders nützlich bei der Herstellung von photonischen Kristall-Glukose-Sensormaterialien für die Analyse von Tränenflüssigkeit, die in Augensalben oder diagnostische Kontaktlinsen zur Diabetes-Behandlung integriert werden können .
Pharmakologie: Arzneimittelverabreichungssysteme
In der Pharmakologie wird diese Verbindung wegen ihres Potenzials als Borträger in der Neutronen-Einfangtherapie, einer nicht-invasiven Krebsbehandlung, untersucht. Der Boronsäureanteil von This compound ist wertvoll für die Entwicklung neuer Medikamente und Arzneimittelverabreichungssysteme, da sie die Fähigkeit besitzt, stabile Komplexe mit Biomolekülen zu bilden .
Materialwissenschaft: Hydrogelentwicklung
Die Derivate der Verbindung spielen eine wichtige Rolle bei der Weiterentwicklung der Hydrogeltechnologie. Diese Hydrogele reagieren auf Glukosekonzentrationen und können für die kontrollierte Freisetzung von Blutzuckersenkern wie Insulin eingesetzt werden. Diese Anwendung ist bedeutend für die Entwicklung von selbstheilenden Polymeren und Verbundwerkstoffen .
Analytische Chemie: Umweltüberwachung
This compound: und ihre Derivate werden in der analytischen Chemie zur Umweltüberwachung eingesetzt. Sie dienen als Sensoren und Rezeptoren für verschiedene Analyten und unterstützen die Detektion von Zuckern bei physiologischem pH-Wert. Dies ist entscheidend für das Verständnis der Umweltbelastung durch Stoffe und ihrer Wechselwirkungen .
Organische Synthese: Bausteine
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese. Sie ist an Reaktionen wie der Suzuki-Miyaura-Kupplung beteiligt, die für die Herstellung komplexer organischer Moleküle unerlässlich ist. Ihre Stabilität und Reaktivität machen sie zu einem vielseitigen Reagenz für die Synthese einer breiten Palette organischer Verbindungen .
Umweltwissenschaften: Schadstoffstudien
In den Umweltwissenschaften wird This compound auf ihr Verhalten als Schadstoff untersucht. Ihre Stabilität und Resistenz gegen Abbau machen sie zu einem Problem für die langfristige Umweltgesundheit. Die Forschung zu ihrem Umweltverhalten trägt zum Verständnis der Persistenz und Verbreitung ähnlicher stabiler Verbindungen bei .
Safety and Hazards
The safety data sheet for 4-Acetamido-3-fluorophenylboronic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Acetamido-3-fluorophenylboronic Acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
4-Acetamido-3-fluorophenylboronic Acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 4-Acetamido-3-fluorophenylboronic Acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and environmentally benign , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of 4-Acetamido-3-fluorophenylboronic Acid’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the transmetalation process, this compound enables the formation of new carbon–carbon bonds .
Action Environment
The action of 4-Acetamido-3-fluorophenylboronic Acid is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also environmentally benign, which means it has minimal impact on the environment .
Eigenschaften
IUPAC Name |
(4-acetamido-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBBBRALHOPKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



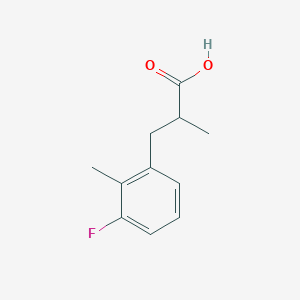
![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
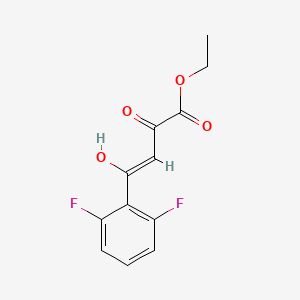
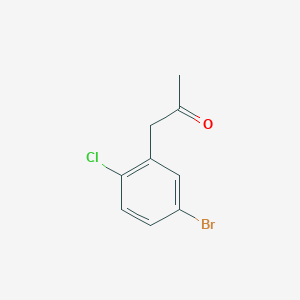
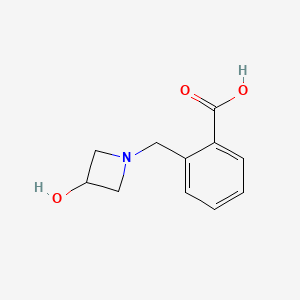
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)
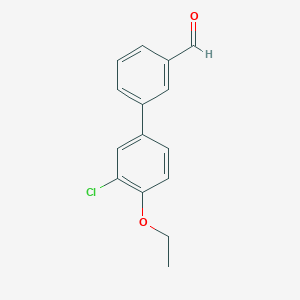
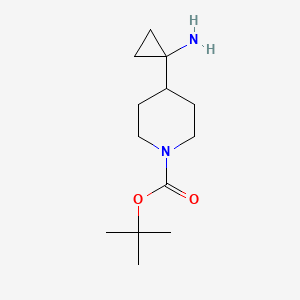

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
